
N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a compound’s description includes its molecular formula, structure, and the type of chemical compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about where it is commonly found or used .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data .Scientific Research Applications
Synthesis and Peptide Research
N2-benzyl-N-(4-chlorophenyl)-alpha-asparagine plays a significant role in the field of peptide synthesis and research. It has been utilized in the creation of various benzyloxycarbonyl peptide esters, showcasing its potential in synthesizing peptides under mild conditions, which are crucial for maintaining the integrity of sensitive peptide bonds and functional groups (Stewart, 1967). Furthermore, the development of novel protecting groups for asparagine and glutamine, essential for peptide synthesis, highlights its utility in facilitating complex peptide assembly processes while ensuring the stability and functionality of the synthesized peptides (Han, Solé, Tejbrant, & Bárány, 1996).
Biochemical and Pharmacological Research
In biochemical research, studies on the glycosylation of modified asparagine peptides provide insights into the substrate recognition mechanisms of oligosaccharyltransferase, an enzyme critical for protein N-glycosylation. This process is fundamental to protein folding and stability, affecting a wide range of biological processes and therapeutic applications (Welply, Shenbagamurthi, Lennarz, & Naider, 1983). Additionally, research into the conversion of L-glutamic acid's α-methyl ester and its role in synthesizing cis-5-hydroxy-L-pipecolic acid underscores the importance of these substrates in developing pharmacologically active compounds and understanding their mechanisms of action (Adams, Bailey, Collier, Heffernan, & Stokes, 1996).
Food Chemistry and Safety
The study of acrylamide formation, a significant concern in food safety, benefits from understanding the role of asparagine in generating this potentially harmful compound during the cooking process. Research into the chemistry and biochemistry of acrylamide formation from asparagine has contributed to developing strategies to minimize acrylamide levels in food, thus enhancing food safety and consumer health (Friedman, 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(benzylamino)-4-(4-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-6-8-14(9-7-13)20-17(23)15(10-16(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUPUOVZUKLWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(4-chlorophenyl)-alpha-asparagine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


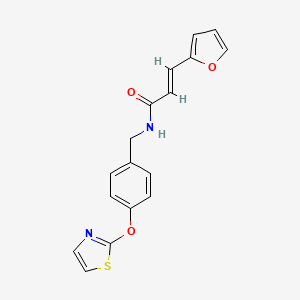
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2711883.png)
![2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2711885.png)
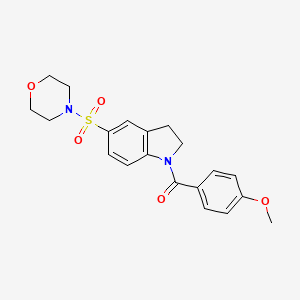
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2711887.png)
![Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-](/img/structure/B2711889.png)
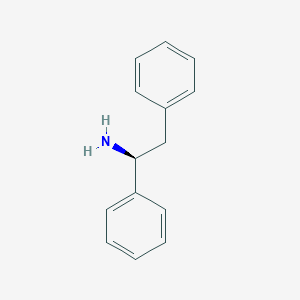

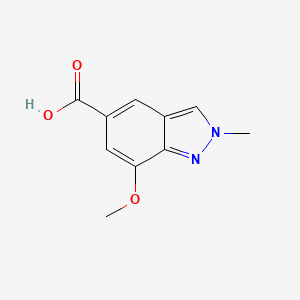
![ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711895.png)
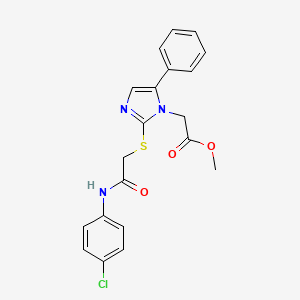
![2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2711899.png)
![4-isobutyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2711900.png)